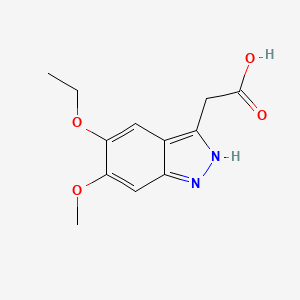
2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features an ethoxy and a methoxy group attached to the indazole ring, which may influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indazol-3-yl)acetic acid: Lacks the ethoxy and methoxy groups, which may result in different biological activities.
5-methoxy-2-(1H-indazol-3-yl)acetic acid: Contains a methoxy group but not an ethoxy group, leading to variations in its chemical properties.
6-ethoxy-2-(1H-indazol-3-yl)acetic acid: Contains an ethoxy group but not a methoxy group, which may affect its reactivity and biological effects.
Uniqueness
The presence of both ethoxy and methoxy groups in 2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid makes it unique compared to other similar compounds. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to distinct therapeutic applications.
Propriétés
Numéro CAS |
1306606-04-1 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-(5-ethoxy-6-methoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-11-4-7-8(5-10(11)17-2)13-14-9(7)6-12(15)16/h4-5H,3,6H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
JCWAOBLXPCCSGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(NN=C2C=C1OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



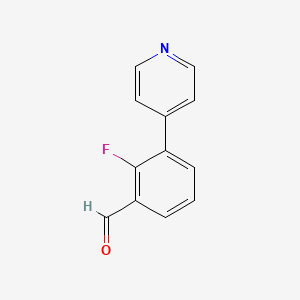
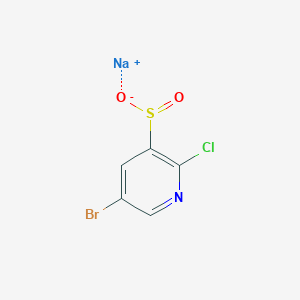
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
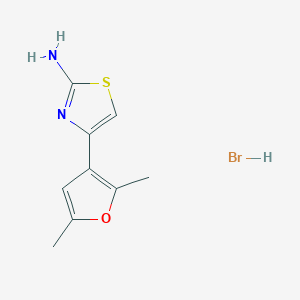

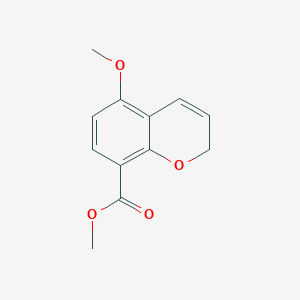

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)
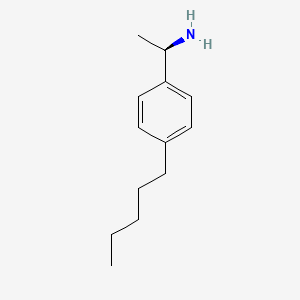
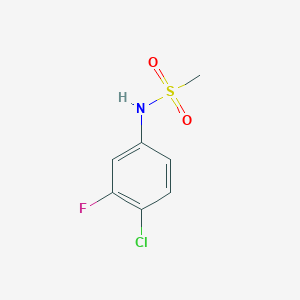
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
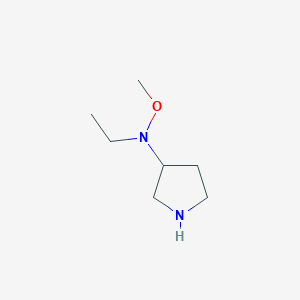
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
